Cas no 2248183-44-8 ((2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine)
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2248183-44-8
- (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine
- EN300-6505290
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- Inchi: 1S/C12H18FN/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3/t9-/m0/s1
- InChI Key: YBEDBFAFOCEVIE-VIFPVBQESA-N
- SMILES: FC1C=CC(=CC=1)C(C)(C)[C@@H](C)CN
Computed Properties
- Exact Mass: 195.142327740g/mol
- Monoisotopic Mass: 195.142327740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505290-0.05g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 0.05g |
$2079.0 | 2023-05-30 | ||
| Enamine | EN300-6505290-0.1g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 0.1g |
$2178.0 | 2023-05-30 | ||
| Enamine | EN300-6505290-0.25g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 0.25g |
$2277.0 | 2023-05-30 | ||
| Enamine | EN300-6505290-0.5g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 0.5g |
$2376.0 | 2023-05-30 | ||
| Enamine | EN300-6505290-1.0g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 1g |
$2475.0 | 2023-05-30 | ||
| Enamine | EN300-6505290-2.5g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 2.5g |
$4851.0 | 2023-05-30 | ||
| Enamine | EN300-6505290-5.0g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 5g |
$7178.0 | 2023-05-30 | ||
| Enamine | EN300-6505290-10.0g |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
2248183-44-8 | 10g |
$10643.0 | 2023-05-30 |
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine: A Comprehensive Overview
The compound (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine with CAS No. 2248183-44-8 is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in the synthesis of various bioactive molecules. Recent advancements in synthetic methodologies and its applications in drug discovery have further highlighted its importance in contemporary research.
Structure and Properties: The molecule features a chiral center at the second carbon atom, which is substituted with a fluorophenyl group and two methyl groups. This configuration imparts the compound with distinct optical properties and reactivity. The presence of the fluorophenyl group introduces electronic effects that can influence the compound's interactions with biological systems. Its physical properties, such as melting point and solubility, are critical factors in determining its suitability for various applications.
Synthesis Methods: The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine involves a combination of nucleophilic substitution and stereoselective reactions. Recent studies have explored the use of asymmetric catalysis to enhance the enantiomeric excess of the product, which is essential for its application in chiral drug design. Researchers have also investigated alternative routes using microwave-assisted synthesis to improve reaction efficiency and reduce production time.
Biological Activity: This compound has demonstrated potential as a lead molecule in drug discovery programs targeting various therapeutic areas. For instance, studies have shown that it exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. Additionally, its ability to modulate receptor activity makes it a promising candidate for exploring treatments in central nervous system disorders.
Applications in Drug Discovery: The stereochemistry of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine plays a pivotal role in its pharmacokinetic profile. Recent research has focused on optimizing its bioavailability through structural modifications, such as the introduction of additional functional groups or changes to the fluorophenyl moiety. These efforts aim to balance efficacy and safety profiles for potential clinical applications.
Environmental Considerations: As with any chemical compound, understanding the environmental impact of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is crucial for sustainable practices. Studies on its biodegradation pathways and toxicity to aquatic organisms are ongoing, with researchers seeking to develop greener synthesis methods that minimize waste and energy consumption.
Future Directions: The continued exploration of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine holds great promise for advancing both chemical synthesis and therapeutic development. Collaborative efforts between academia and industry are expected to yield innovative solutions for improving its utility in complex biological systems.
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